

Enantioselectivity of Pyrovalerone Analogues: A Comparative Guide

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Compound of Interest

Compound Name: (2-Aminophenyl)(pyrrolidin-1-yl)methanone

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the enantioselectivity of pyrovalerone analogues, focusing on their interactions with the dopamine transporter (DAT) and norepinephrine transporter (NET). The data presented is compiled from peer-reviewed scientific literature to assist researchers in understanding the structure-activity relationships that govern the stereospecificity of these potent monoamine reuptake inhibitors.

Comparative Enantioselectivity Data

The enantiomers of pyrovalerone and its analogues exhibit significant differences in their potency as inhibitors of DAT and NET. The (S)-enantiomer is consistently the more active, or eutomer, for this class of compounds.^{[1][2][3]} The following tables summarize the in vitro binding affinities (Ki) and uptake inhibition potencies (IC50) for various pyrovalerone analogues.

Compound	Enantiomer	DAT Ki (nM) [4]	NET Ki (nM)	DA Uptake IC50 (nM)[4]	NE Uptake IC50 (nM)
Pyrovalerone (4a)	Racemic	-	-	16.3	-
(S)-4b	18.1	-	-	-	
(R)-4c	-	-	>10,000	-	
3,4-Dichloro (4u)	Racemic	11.5	-	-	-
Naphthyl (4t)	Racemic	-	-	-	-
MDPV	Racemic	4.1[1]	26[1]	-	-
(S)	-	-	-	-	
(R)	-	-	-	-	
α -PVP	Racemic	-	-	12[1]	14[1]

Note: A hyphen (-) indicates that the data was not available in the reviewed sources. All data is for human transporters unless otherwise specified.

Experimental Protocols

The data presented in this guide is derived from standard pharmacological assays. Below are generalized methodologies for the key experiments cited.

Synthesis and Chiral Separation of Pyrovalerone Analogues

Synthesis: Pyrovalerone and its analogues are typically synthesized via the α -bromination of a substituted propiophenone, followed by reaction with pyrrolidine.[4] The general synthetic route is a well-established method first published in 1964.[4]

Chiral Separation: The resolution of racemic pyrovalerone analogues into their individual enantiomers is crucial for evaluating their enantioselectivity.[5][6] This is commonly achieved

using chiral high-performance liquid chromatography (HPLC).

- Column: A frequently used chiral stationary phase is a Chiralpak AD column.[4]
- Mobile Phase: A typical mobile phase for separation consists of a mixture of hexane and isopropanol with a small amount of a basic modifier like diethylamine.
- Detection: Enantiomers are detected using a UV detector.
- Purity Assessment: The enantiomeric excess (ee) of the separated isomers is determined to ensure high purity (e.g., >98% ee).[4]

Radioligand Binding Assays

Binding affinity (K_i) of the pyrovalerone analogues to DAT and NET is determined using radioligand binding assays with membrane preparations from cells expressing the respective transporters.

- Cell Lines: Human Embryonic Kidney (HEK) 293 cells stably transfected with the human dopamine transporter (hDAT) or human norepinephrine transporter (hNET) are commonly used.[7][8][9][10]
- Radioligands: Specific radioligands, such as [^3H]WIN 35,428 for DAT and [^3H]nisoxetine for NET, are used.
- Procedure: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (pyrovalerone analogue). Non-specific binding is determined in the presence of a high concentration of a known inhibitor (e.g., cocaine for DAT).
- Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC_{50}) is determined by non-linear regression analysis. The K_i value is then calculated from the IC_{50} value using the Cheng-Prusoff equation.

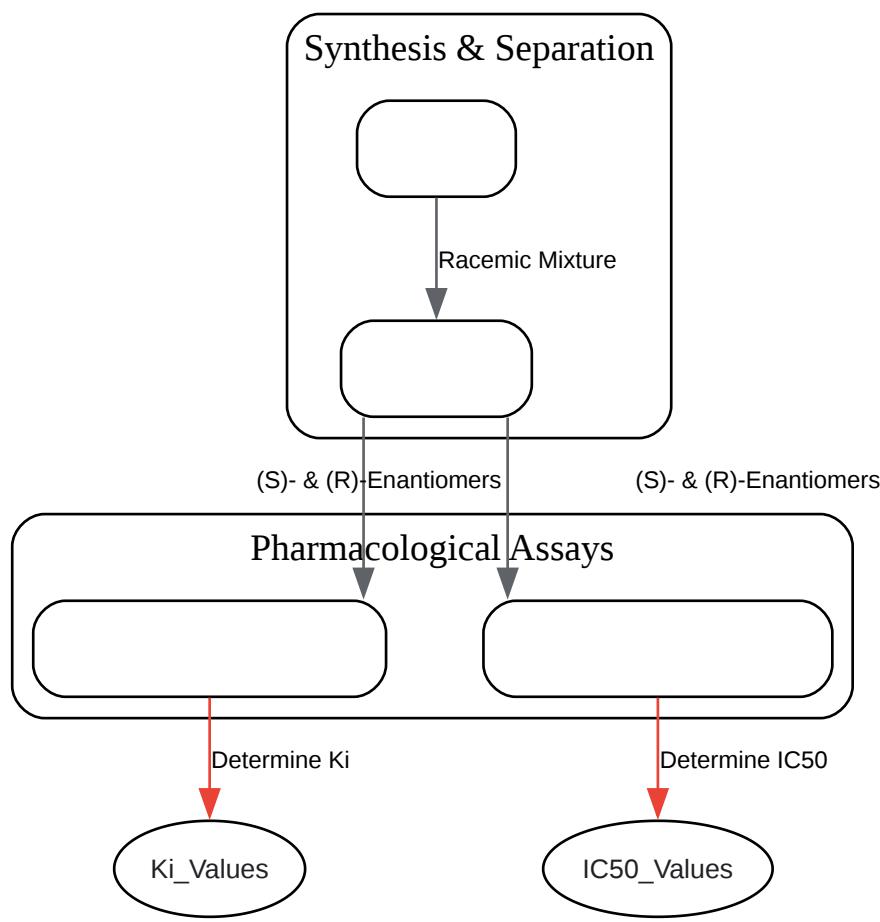
Monoamine Uptake Inhibition Assays

The functional potency (IC_{50}) of pyrovalerone analogues to inhibit dopamine and norepinephrine uptake is assessed using *in vitro* uptake assays.

- Cell Lines: Similar to binding assays, HEK293 cells expressing hDAT or hNET are utilized.[7] [8][9][10]
- Substrates: Radiolabeled monoamines, such as [³H]dopamine or [³H]norepinephrine, are used as substrates for the transporters.
- Procedure: Cells are pre-incubated with varying concentrations of the test compound, followed by the addition of the radiolabeled substrate. The uptake of the substrate into the cells is allowed to proceed for a short period.
- Data Analysis: The amount of radioactivity taken up by the cells is measured, and the concentration of the test compound that inhibits 50% of the substrate uptake (IC₅₀) is determined.

Visualizations

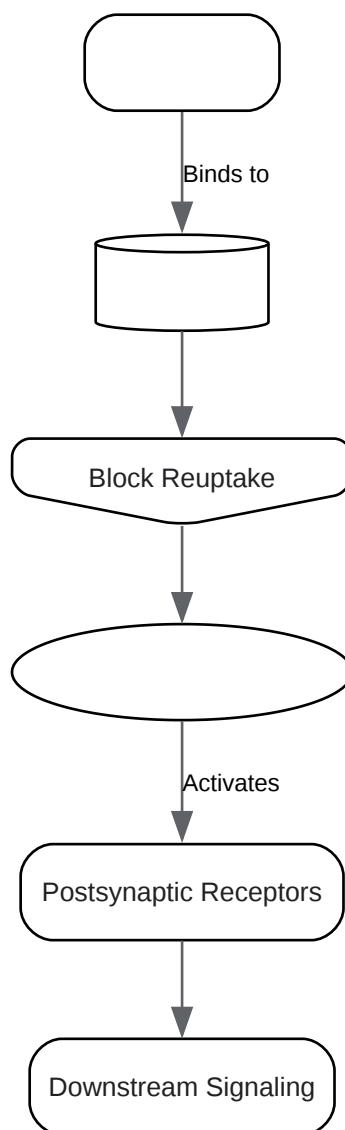
Experimental Workflow for Determining Enantioselectivity



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Caption: Workflow for enantioselectivity analysis.

Signaling Pathway of Pyrovalerone Analogues

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Caption: Mechanism of action for pyrovalerone analogues.

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